Product packaging for {2-Azaspiro[3.3]heptan-1-yl}methanol(Cat. No.:CAS No. 1934686-35-7)

{2-Azaspiro[3.3]heptan-1-yl}methanol

Cat. No.: B13459751
CAS No.: 1934686-35-7
M. Wt: 127.18 g/mol
InChI Key: QCUYFULOPBGVDP-UHFFFAOYSA-N
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Description

{2-Azaspiro[3.3]heptan-1-yl}methanol is a spirocyclic chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . This compound is characterized by a unique spiro[3.3]heptane core structure, which provides rigidity and three-dimensionality, making it a valuable scaffold in drug discovery for exploring novel chemical space. The structure features a methanol functional group, which serves as a versatile handle for further synthetic modification and derivatization. The primary application of this compound is as a key synthetic intermediate in medicinal chemistry. Its high value is demonstrated by its inclusion in recent pharmaceutical research, such as its role in the development of 2-azaspiro[3.3]heptane derivatives investigated as potent STAT3 inhibitors for the treatment of cancer . This highlights the compound's significance in creating potential therapeutic agents targeting oncogenic signaling pathways. As a building block, researchers can utilize the alcohol group to link the spirocyclic system to other pharmacophores or to create diverse compound libraries for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting. The physical form is typically an oil, and it is recommended to store it at 4°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13459751 {2-Azaspiro[3.3]heptan-1-yl}methanol CAS No. 1934686-35-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1934686-35-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-3-ylmethanol

InChI

InChI=1S/C7H13NO/c9-4-6-7(5-8-6)2-1-3-7/h6,8-9H,1-5H2

InChI Key

QCUYFULOPBGVDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2CO

Origin of Product

United States

Synthetic Methodologies for the 2 Azaspiro 3.3 Heptane Core

Historical Overview of Azaspirane Synthesis

The interest in azaspirocyclic compounds has grown considerably in recent decades, driven by their potential applications in drug discovery. researchgate.net Early synthetic efforts often relied on multi-step sequences to construct the strained spirocyclic core. Foundational work in the area of strained spiro-heterocycles, particularly those containing oxetane (B1205548) and azetidine (B1206935) rings, laid the groundwork for the synthesis of azaspiro[3.3]heptanes. researchgate.net Seminal contributions from research groups like that of Erick Carreira have been pivotal in developing robust and scalable synthetic protocols for the azaspiro[3.3]heptane family, making these building blocks more accessible for medicinal chemistry applications. researchgate.netresearchgate.net The development of methods to create these abiotic spiro[3.3]heptane building blocks on a preparative scale has been a significant advancement. researchgate.net

Cyclization Strategies for the Azaspiro[3.3]heptane Motif

A variety of cyclization strategies have been employed to synthesize the 2-azaspiro[3.3]heptane motif, each with its own advantages and applications.

Radical-based methods have emerged as a powerful tool for the construction of complex cyclic systems, including spirocycles. A notable strategy involves a strain-release radical-polar crossover annulation. chemrxiv.org This approach allows for the synthesis of spiro-3-azabicyclo[3.1.1]heptanes, which are structurally related to azaspiro[3.3]heptanes. chemrxiv.org Another example is the radical three-component nitration/spirocyclization of unsaturated sulfonamides or amides, which provides access to NO2-functionalized 4-azaspiro[4.5]decanes under metal-free conditions. nih.gov While not directly forming the [3.3] system, these radical cyclizations showcase the potential of radical chemistry in constructing spirocyclic amine derivatives.

Intramolecular cyclization is a common and effective strategy for forming the azaspiro[3.3]heptane core. One of the key approaches involves the intramolecular S N 2 alkylation of suitably functionalized precursors. researchgate.net For instance, a practical and scalable two-step process for a derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, utilizes a hydroxide-facilitated intramolecular alkylation to form the azetidine ring. acs.org Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have also been developed to create related aza[3.1.0]bicyclic systems, demonstrating the utility of transition metal catalysis in such ring closures. nih.gov Furthermore, a tandem intramolecular Prins cyclization/Schmidt reaction has been designed for the construction of azaspiro nih.govnih.govnonane systems. nih.gov

Intramolecular Cyclization Approach Key Reagents/Conditions Product Type Reference
Hydroxide-facilitated alkylationSodium hydroxide2-oxa-6-azaspiro[3.3]heptane derivative acs.org
Palladium-catalyzed aza-Wacker-typePalladium(II) catalyst, oxygenAza[3.1.0]bicycles nih.gov
Prins cyclization/Schmidt reactionTiCl₄Azaspiro nih.govnih.govnonane nih.gov

Asymmetric dearomatization reactions of indole (B1671886) derivatives represent a sophisticated strategy for constructing complex polycyclic systems that can incorporate spirocyclic junctions. researchgate.net While not a direct route to the simple 2-azaspiro[3.3]heptane core, these methods highlight advanced cyclization cascades. For example, an asymmetric cascade dearomatization-cyclization of tryptamines with β,γ-alkynyl-α-imino esters has been developed to access hexahydropyrrolo[2,3-b]indole-containing structures. researchgate.net This type of transformation rapidly builds molecular complexity and can generate multiple stereocenters.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been utilized in the synthesis of diverse heterocyclic scaffolds. beilstein-journals.org While direct application to the unsubstituted 2-azaspiro[3.3]heptane core is not commonly reported, MCRs are used to generate highly functionalized precursors that can then undergo cyclization to form spirocyclic systems. For instance, an N-split Ugi multicomponent reaction followed by reduction has been used to synthesize lipophilic synthetic polyamines containing piperazine (B1678402) fragments, showcasing the power of MCRs in building complex amine-containing molecules. mdpi.com

Stereoselective and Asymmetric Synthesis of Azaspiro[3.3]heptanes

The development of stereoselective and asymmetric methods for the synthesis of substituted azaspiro[3.3]heptanes is crucial for their application in drug discovery. A highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines has been reported for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org This three-step procedure involves the initial diastereoselective addition, followed by reduction of the ester and an intramolecular nucleophilic substitution. researchgate.net

Another powerful approach is the rhodium-catalyzed cyclopropanation of exocyclic olefins. This method has been used to synthesize a variety of azaspiro[n.2]alkanes with high enantioselectivity and diastereoselectivity. acs.orgacs.org The use of a chiral dirhodium tetracarboxylate catalyst, such as Rh₂(p-PhTPCP)₄, allows for the highly enantioselective cyclopropanation of symmetrical azacyclomethylidenes. acs.org

Asymmetric Synthesis Method Key Features Stereoselectivity Reference
Addition to Davis-Ellman's iminesThree-step proceduredr up to 98:2 rsc.org
Rhodium-catalyzed cyclopropanationUse of chiral dirhodium catalystHigh enantioselectivity (up to 99% ee) acs.orgacs.org

Recent Advancements in Azaspiro[3.3]heptane Scaffold Construction

The growing importance of the azaspiro[3.3]heptane motif in drug discovery has spurred the development of more advanced and versatile synthetic methods. researchgate.netnih.gov These recent innovations focus on improving efficiency, scalability, and the ability to generate diverse libraries of compounds for screening.

Development of Robust and Scalable Routes: Pioneering work has led to the establishment of robust and reliable synthetic protocols that allow for the preparation of azaspiro[3.3]heptane building blocks on a preparative scale (up to 15 grams). researchgate.netresearchgate.net These expedient routes provide straightforward access to novel modules that are significant for drug discovery and design programs. nih.gov The scalability of these syntheses is crucial for their practical application in medicinal chemistry, enabling the production of sufficient quantities for extensive biological evaluation. univ.kiev.ua

Highly Functionalized Building Blocks: A major advancement has been the synthesis of versatile azaspiro[3.3]heptanes that carry multiple "exit vectors." nih.govacs.org These are functional groups strategically placed on the spirocyclic core that allow for further chemical modification and diversification. This approach enables the creation of a wide range of derivatives from a common intermediate, facilitating the exploration of structure-activity relationships.

Asymmetric Synthesis: To control the three-dimensional orientation of substituents, which is critical for biological activity, asymmetric methods for synthesizing 1-substituted 2-azaspiro[3.3]heptanes have been developed. One such strategy involves the highly diastereoselective addition of a cyclobutanecarboxylate anion to a chiral N-tert-butanesulfinyl aldimine. researchgate.net This three-step procedure, which includes the addition, reduction of the ester, and an intramolecular cyclization, yields enantiomerically and diastereomerically pure products. researchgate.net

Table 2: Overview of Recent Synthetic Advancements
AdvancementDescriptionSignificanceReference
Scalable ProtocolsDevelopment of reliable synthetic routes amenable to large-scale (multigram) synthesis.Facilitates practical application in drug development by ensuring material supply. univ.kiev.uaresearchgate.net
Functionalized ScaffoldsCreation of core structures with multiple points for chemical derivatization ("exit vectors").Allows for the rapid generation of compound libraries to explore chemical space. nih.govacs.org
Asymmetric SynthesisMethods to produce specific stereoisomers of substituted azaspiro[3.3]heptanes.Enables study of stereochemistry on biological activity and leads to more selective drugs. researchgate.net

These advancements underscore the continued evolution of synthetic strategies to meet the demands of modern medicinal chemistry, making novel and complex scaffolds like 2-azaspiro[3.3]heptane more accessible for the development of new therapeutics. nih.govnih.gov

Synthesis of 2 Azaspiro 3.3 Heptan 1 Yl Methanol

Strategies for Introducing the Methanol (B129727) Moiety to the Azaspiro[3.3]heptane Framework

The introduction of the methanol moiety can be accomplished via two primary strategies: modifying a pre-existing azaspiro[3.3]heptane skeleton or building the entire framework with the hydroxymethyl group or its precursor already incorporated.

A common and direct method for synthesizing {2-Azaspiro[3.3]heptan-1-yl}methanol involves the functional group transformation of a pre-formed azaspiro[3.3]heptane derivative. This approach typically utilizes a C1-carboxy functionalized precursor, such as an ester or a carboxylic acid, which is then reduced to the primary alcohol.

A well-documented example is the synthesis of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. univ.kiev.ua This process starts with the corresponding dicarboxylate precursor, 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate. The reduction of the C1-methoxycarbonyl group is selectively achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). univ.kiev.uaresearchgate.net This transformation is efficient and directly yields the desired hydroxymethyl group attached to the spirocyclic core. univ.kiev.ua The reaction is typically performed in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at reduced temperatures to control reactivity. univ.kiev.ua

Table 1: Example of Functionalization via Reduction

Starting MaterialReagentProductYieldReference
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylateLiAlH₄tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateN/A univ.kiev.ua

De novo strategies construct the azaspiro[3.3]heptane ring system from acyclic or monocyclic precursors in a manner that incorporates the C1 substituent during the ring-forming steps. While direct synthesis of the hydroxymethyl derivative via this route is less commonly detailed, methods for creating 1-substituted azaspiro[3.3]heptanes provide a clear blueprint. rsc.orgrsc.org

One such asymmetric approach involves the highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine. rsc.orgrsc.org This key step constructs the C1-C(α) bond and sets the stage for the formation of the second ring of the spirocycle. The resulting intermediate, containing the ester group that can be later reduced to the hydroxymethyl moiety, is then cyclized to form the 2-azaspiro[3.3]heptane framework. This methodology builds the core structure while simultaneously establishing the C1 substitution pattern. rsc.org

Regioselective and Chemoselective Synthetic Routes

Regioselectivity and chemoselectivity are critical for the efficient synthesis of this compound, particularly in the functionalization of pre-formed scaffolds.

The reduction of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate with LiAlH₄ is an excellent example of a highly selective transformation. univ.kiev.ua

Regioselectivity: The reaction is regioselective as the reduction occurs specifically at the C1-ester functionality, without affecting other positions on the azaspiro[3.3]heptane skeleton.

Chemoselectivity: The process is also chemoselective. LiAlH₄ is a potent reducing agent capable of reducing both esters and carbamates. However, by carefully controlling reaction conditions, such as temperature, it is possible to selectively reduce the ester group in the presence of the N-Boc (tert-butoxycarbonyl) protecting group, which is a carbamate. univ.kiev.ua This selectivity ensures that the nitrogen atom remains protected, which is often crucial for subsequent synthetic steps.

Control of Stereochemistry at the C1 Position of the Azaspiro[3.3]heptane Ring System

Controlling the stereochemistry at the C1 position is essential for accessing specific enantiomers or diastereomers of this compound, which is vital for applications in drug discovery. Asymmetric synthesis provides a powerful tool for achieving this control.

A highly effective method for establishing the C1 stereocenter is the use of a chiral auxiliary, such as in the Davis-Ellman procedure. rsc.orgrsc.org This strategy employs N-tert-butanesulfinyl imines as chiral electrophiles. The addition of a nucleophile, in this case, the anion of ethyl cyclobutanecarboxylate, proceeds with a high degree of diastereoselectivity, dictated by the chiral sulfinyl group. rsc.org This reaction establishes the absolute stereochemistry at the newly formed stereocenter, which corresponds to the C1 position of the final spirocycle. The resulting products are obtained with high diastereomeric ratios, often exceeding 98:2. rsc.org Subsequent removal of the chiral auxiliary and cyclization yields the enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptane, which can then be converted to the target alcohol.

Table 2: Diastereoselectivity in Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptane Precursors

Imine Substituent (R)NucleophileDiastereomeric Ratio (dr)YieldReference
PhenylEthyl cyclobutanecarboxylate>98:292% rsc.org
p-tolylEthyl cyclobutanecarboxylate>98:290% rsc.org
4-methoxyphenylEthyl cyclobutanecarboxylate>98:294% rsc.org

Scalability Considerations for Research Synthesis

The ability to scale up the synthesis of this compound and its precursors is an important consideration for supplying sufficient material for research and development. The reported synthetic approaches have demonstrated viability for multigram-scale production. univ.kiev.uaresearchgate.net

Advanced Structural Characterization and Stereochemical Elucidation of 2 Azaspiro 3.3 Heptan 1 Yl Methanol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisresearchgate.netfigshare.com

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure and conformational preferences of {2-Azaspiro[3.3]heptan-1-yl}methanol in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms. sci-hub.stnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C1 ~65.0 ~3.80 t
C3 ~55.0 ~3.10 s
C4 ~55.0 ~3.10 s
C5 (spiro) ~40.0 - -
C6 ~30.0 ~2.20-2.40 m
C7 ~15.0 ~1.90-2.10 m
C8 ~30.0 ~2.20-2.40 m

Note: Predicted values are based on data from structurally related compounds. Actual shifts may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for mapping the intricate network of connections within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton at C1 and the protons of the hydroxymethyl group, as well as couplings between the geminal and vicinal protons on the cyclobutane (B1203170) ring (C6, C7, C8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts, simplifying the interpretation of the complex spectra. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and conformation. ipb.pt In this spiro compound, NOESY could reveal correlations between protons on the azetidine (B1206935) ring and those on the cyclobutane ring, helping to define their relative orientation.

Since the synthesis of 1-substituted 2-azaspiro[3.3]heptanes can be performed asymmetrically to yield enantiomerically pure products, NMR methods for chiral discrimination are applicable. rsc.orgresearchgate.net The use of chiral solvating agents or chiral shift reagents can induce separate signals for the two enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformationresearchgate.netfigshare.com

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. For a derivative of this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice. researchgate.net This analysis confirms the absolute configuration (R or S) at the C1 stereocenter and elucidates the puckering of the azetidine and cyclobutane rings. The structural data obtained from X-ray analysis of related azaspiro[3.3]heptane systems have been crucial for understanding their conformational details. figshare.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of this compound can be confidently assigned. researchgate.net This method is complementary to X-ray crystallography and is particularly valuable when suitable single crystals cannot be obtained. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmationresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound by measuring its mass-to-charge ratio with very high precision. This technique provides experimental confirmation of the molecular formula. The difference between the measured accurate mass and the calculated theoretical mass is typically in the low parts-per-million (ppm) range, providing strong evidence for the compound's identity. rsc.org

Table 2: HRMS Data for this compound

Ion Molecular Formula Calculated Mass (m/z)

M represents the molecular ion. The analysis is typically performed using electrospray ionization (ESI).

Compound Names Mentioned

Table 3: List of Chemical Compounds

Compound Name
This compound
tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate

Chemical Transformations and Derivatization of 2 Azaspiro 3.3 Heptan 1 Yl Methanol

Reactions at the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The primary alcohol of {2-Azaspiro[3.3]heptan-1-yl}methanol serves as a versatile handle for a variety of chemical modifications. These transformations are typically performed on the N-protected analogue, most commonly as the tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions involving the secondary amine.

Oxidation: A key transformation of the hydroxyl group is its oxidation to an aldehyde. This reaction opens up a plethora of subsequent chemical manipulations, such as reductive aminations and Wittig reactions. A widely employed method for this oxidation is the use of Dess-Martin periodinane (DMP). For instance, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate can be efficiently converted to tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate using DMP in a suitable solvent like dichloromethane (B109758) (DCM). univ.kiev.ua This transformation is generally high-yielding and proceeds under mild conditions, preserving the integrity of the strained spirocyclic system. univ.kiev.ua

Starting MaterialReagentProductYieldReference
tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin periodinane (DMP)tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylateHigh univ.kiev.ua

Esterification and Etherification: While specific examples of esterification and etherification directly on this compound are not extensively detailed in the reviewed literature, these standard transformations in organic synthesis are readily applicable. Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, or through condensation reactions with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Similarly, etherification can be performed via the Williamson ether synthesis, where the corresponding alkoxide, generated by treating the alcohol with a strong base like sodium hydride, is reacted with an alkyl halide. masterorganicchemistry.comwikipedia.org These reactions would provide access to a diverse range of ester and ether derivatives, further expanding the chemical space accessible from this scaffold.

N-Functionalization of the Azacyclobutane Nitrogen (e.g., Alkylation, Acylation, Protection Strategies)

The secondary amine of the azacyclobutane ring is another key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules.

Protection Strategies: Due to the reactivity of the secondary amine, its protection is often the first step in a synthetic sequence. The most common protecting group employed is the tert-butyloxycarbonyl (Boc) group, which is readily introduced by treating this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions.

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through various methods, including reductive amination of aldehydes or ketones in the presence of a reducing agent, or by direct alkylation with alkyl halides. For example, the N-methylated derivative, {2-methyl-2-azaspiro[3.3]heptan-1-yl}methanol, can be synthesized, demonstrating a straightforward alkylation. univ.kiev.ua

Acylation: N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a common method for introducing a wide range of functional groups and for building more complex molecular structures. The reaction typically proceeds in the presence of a base to neutralize the acid generated.

Reaction TypeReagent ExampleProduct Type
ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc protected amine
AlkylationMethyl iodideN-methylated amine
AcylationAcetyl chlorideN-acetylated amine

Ring Expansion or Contraction Reactions of the Azaspiro[3.3]heptane Skeleton

Modifications to the core spirocyclic framework of azaspiro[3.3]heptanes through ring expansion or contraction are less commonly reported compared to functionalization at the hydroxyl or amino groups. These transformations are generally more complex and can be challenging to achieve selectively due to the strained nature of the four-membered rings.

Theoretically, ring expansion of the azacyclobutane ring could potentially lead to the formation of azaspiro[3.4]octane or other larger ring systems. Such transformations often involve rearrangement reactions, which can be initiated by the formation of a reactive intermediate, such as a carbocation or a nitrenium ion, adjacent to the ring. However, specific examples of such reactions starting from this compound are not well-documented in the current scientific literature.

Similarly, ring contraction of the cyclobutane (B1203170) ring is a synthetically challenging endeavor. Such reactions would likely require multi-step sequences involving ring-opening followed by recyclization to form a smaller ring, such as a cyclopropane. The high ring strain of the resulting spiro[2.3]hexane system would be a significant thermodynamic barrier to overcome.

Introduction of Additional Functionality onto the Spirocyclic System

Beyond the direct functionalization of the hydroxyl and amino groups, strategies exist to introduce additional substituents onto the carbocyclic ring of the azaspiro[3.3]heptane skeleton. These methods often involve starting from a more functionalized precursor or utilizing the existing functional groups to direct the introduction of new ones.

One approach involves the synthesis of the spirocycle from already substituted building blocks. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported, which introduces a carboxylic acid group onto the cyclobutane ring. wikipedia.org This demonstrates that additional functionality can be incorporated into the spirocyclic system during its construction.

Another strategy could involve the conversion of the hydroxymethyl group into other functionalities. For instance, the aldehyde obtained from oxidation can undergo further reactions, such as aldol (B89426) condensations or reactions with organometallic reagents, to introduce carbon-carbon bonds and new functional groups at the 1-position.

This compound as a Precursor for other Functionalized Azaspiranes

This compound and its derivatives are valuable precursors for the synthesis of a variety of other functionalized azaspiranes. The ability to modify both the hydroxyl and amino groups, as well as the potential for further functionalization of the spirocyclic core, makes this compound a versatile starting material in drug discovery programs. univ.kiev.ua

The oxidation of the alcohol to an aldehyde, for example, provides a key intermediate that can be used in reductive amination reactions with a wide range of primary and secondary amines to generate novel 1-aminomethyl-2-azaspiro[3.3]heptane derivatives. These derivatives can then be further functionalized at the newly introduced amino group.

Furthermore, the conversion of the aldehyde to an alkyne via reactions like the Seyferth-Gilbert homologation provides another versatile intermediate. univ.kiev.ua This alkyne can then participate in various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to link the azaspiro[3.3]heptane scaffold to other molecular fragments, leading to the rapid generation of diverse and complex molecules.

The strategic use of this compound as a starting material allows for the systematic exploration of the chemical space around the azaspiro[3.3]heptane core, facilitating the development of new therapeutic agents with improved properties.

Theoretical and Computational Chemistry Studies on 2 Azaspiro 3.3 Heptan 1 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For {2-Azaspiro[3.3]heptan-1-yl}methanol, such studies would elucidate its electronic structure, providing insights into its stability, reactivity, and intermolecular interactions. Methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to calculate key electronic properties.

Typical Data from Quantum Chemical Calculations:

PropertyDescriptionPotential Insights for this compound
Molecular Orbital Energies (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A larger gap suggests higher stability. The locations of these orbitals would indicate likely sites for nucleophilic and electrophilic attack.
Electron Density Distribution The spatial distribution of electrons within the molecule.This would reveal the polarity of bonds and identify electron-rich and electron-deficient regions, crucial for predicting non-covalent interactions and reaction mechanisms.
Mulliken or Natural Population Analysis (NPA) Charges Assignment of partial atomic charges to each atom in the molecule.These charges would quantify the polarity of the N-H, C-O, and O-H bonds, helping to understand the molecule's electrostatic potential.

Without specific studies, quantitative data for these properties for this compound cannot be presented.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations would be essential for determining the most stable three-dimensional structure of this compound and for predicting its spectroscopic signatures.

Geometry optimization using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) would yield the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations on the optimized geometry would confirm it as a true minimum on the potential energy surface and allow for the prediction of vibrational spectra (infrared and Raman). Furthermore, methods like Time-Dependent DFT (TD-DFT) could predict electronic excitation energies and UV-Vis spectra.

Predicted Spectroscopic Data from DFT:

Spectroscopic TechniquePredicted ParametersRelevance
Infrared (IR) Spectroscopy Vibrational frequencies (cm⁻¹), IR intensitiesAllows for the identification of characteristic functional group vibrations, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (ppm), coupling constants (Hz)GIAO (Gauge-Independent Atomic Orbital) method calculations would predict ¹H and ¹³C NMR spectra, aiding in structural confirmation and assignment of experimental data.

No published DFT studies were found to populate this table with specific data for this compound.

Molecular Dynamics Simulations for Conformational Sampling

The spirocyclic core of this compound imparts significant conformational rigidity. However, the hydroxymethyl group and the amine proton have rotational freedom. Molecular Dynamics (MD) simulations would provide a powerful tool to explore the accessible conformations of the molecule over time in a simulated environment (e.g., in a solvent like water or DMSO).

An MD simulation would involve:

Assigning a force field (e.g., AMBER, CHARMM) to describe the interatomic forces.

Simulating the movement of atoms over a period of time (nanoseconds to microseconds).

Analyzing the resulting trajectory to identify dominant conformations, the energetics of their interconversion, and the formation of intra- and intermolecular hydrogen bonds.

This analysis would be crucial for understanding how the molecule behaves in a dynamic, solution-phase environment, which is critical for its interaction with biological targets or other reactants.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. For instance, one could study its N-acylation, O-alkylation, or oxidation reactions. This involves locating the transition state (TS) structures for each step of a proposed mechanism.

Applications of 2 Azaspiro 3.3 Heptan 1 Yl Methanol in Advanced Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The primary application of {2-Azaspiro[3.3]heptan-1-yl}methanol in advanced organic synthesis is as a chiral building block for the enantioselective preparation of complex molecules. Its utility stems from the stereocenter at the C1 position, which can be controlled to afford enantiomerically pure products. The hydroxymethyl group serves as a key functional handle for subsequent transformations.

A notable strategy for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes leverages an intermediate closely related to the title compound. researchgate.netrsc.org This multi-step procedure begins with a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine. The resulting ester is a key intermediate which is then reduced to the corresponding primary alcohol. This alcohol, a protected form of this compound, is the crucial chiral component. The synthesis is completed by converting the alcohol to a suitable leaving group (e.g., a tosylate) and subsequent intramolecular nucleophilic substitution to form the final, enantiomerically pure 2-azaspiro[3.3]heptane product. researchgate.net

The diastereoselectivity of the initial addition step is high, often yielding diastereomeric ratios (d.r.) of up to 98:2. rsc.org The entire sequence demonstrates the role of the chiral alcohol intermediate as a pivotal component for establishing the stereochemistry of the final spirocyclic system.

Table 1: Key Steps in the Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes researchgate.netrsc.org
StepDescriptionKey ReagentsSignificance of this compound Precursor
1Diastereoselective AdditionEthyl cyclobutanecarboxylate, Chiral N-tert-butanesulfinyl aldimine, LiHMDSForms the precursor ester with high diastereoselectivity.
2ReductionLiAlH₄Generates the crucial chiral primary alcohol, the direct precursor to the title compound.
3CyclizationTosyl chloride, NaHThe alcohol is functionalized to facilitate the intramolecular ring closure, forming the azetidine (B1206935) ring.

Role as a Structural Motif in the Design of Novel Organic Scaffolds

The 2-azaspiro[3.3]heptane core is increasingly recognized as a privileged scaffold in drug discovery. Its rigid, non-planar geometry provides a distinct three-dimensional exit vector for substituents, a desirable feature for improving the physicochemical properties of drug candidates and "escaping flatland" in molecular design. This spirocyclic system is often employed as a bioisostere of more common motifs like piperidine, offering potential improvements in metabolic stability.

This compound is a key starting material for incorporating this valuable spirocyclic motif into larger and more complex organic scaffolds. The primary alcohol functionality acts as a versatile chemical handle, allowing for a wide range of derivatizations. Synthetic chemists can modify this group to link the azaspiro[3.3]heptane core to other molecular fragments, thereby generating libraries of novel compounds for screening.

For instance, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported starting from the reduction of a diester precursor to yield tert-butyl-1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. This protected version of the title compound is then oxidized to the corresponding aldehyde, which can undergo further reactions like Seyferth-Gilbert homologation to produce alkynes. These transformations highlight how the hydroxymethyl group serves as a gateway for introducing diverse functionalities onto the scaffold.

Table 2: Functionalization of the this compound Motif
Reaction TypeResulting Functional GroupPotential for Scaffold Elaboration
OxidationAldehyde, Carboxylic AcidEnables imine formation, reductive amination, Wittig reactions, amide bond formation.
EtherificationEtherLinks the scaffold to other aryl or alkyl groups.
EsterificationEsterProvides a linkage that can also serve as a potential prodrug moiety.
Conversion to Halide/SulfonateAlkyl Halide, Tosylate, MesylateActivates the position for nucleophilic substitution reactions to introduce a wide variety of substituents.

The ability to readily functionalize the this compound building block allows for the systematic exploration of the chemical space around the rigid 2-azaspiro[3.3]heptane core, facilitating the development of novel organic scaffolds for various applications, including medicinal chemistry.

Incorporation into Ligands for Catalysis (excluding catalytic performance data)

No specific information was found in the searched literature regarding the incorporation of this compound into ligands for catalysis.

Development of Probes for Mechanistic Studies (excluding biological outcomes)

No specific information was found in the searched literature regarding the use of this compound in the development of probes for mechanistic studies.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Pathways to the Azaspiro[3.3]heptane Core

The construction of the strained dual-cyclobutane system of the azaspiro[3.3]heptane core presents a significant synthetic challenge. Traditional methods often involve multi-step sequences. Current research focuses on developing more concise and versatile routes.

One established strategy involves the construction of the two four-membered rings through the sequential ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov However, the demand for novel building blocks for drug discovery has spurred the development of more innovative pathways. nih.govfigshare.com

Emerging methodologies include:

Titanacyclobutane-Mediated Synthesis : A promising strategy harnesses the reactivity of titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers from simple ketones. This approach streamlines access to a variety of azaspiro[3.n]alkanes and represents a significant reduction in the number of synthetic steps compared to traditional routes that build from a pre-existing quaternary carbon fragment.

Intramolecular Cyclization of Functionalized Cyclobutanes : Scalable routes to key intermediates, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been developed. These intermediates allow for selective derivatization on either the azetidine (B1206935) or cyclobutane (B1203170) ring, providing a gateway to diverse chemical structures.

Thermal [2+2] Cycloaddition : The use of thermal [2+2] cycloaddition reactions between endocyclic alkenes and specific isocyanates to form spirocyclic β-lactams offers another pathway. Subsequent reduction of the β-lactam ring yields the desired 1-azaspiro[3.3]heptane core.

These novel pathways are crucial for expanding the accessibility and diversity of the azaspiro[3.3]heptane family, enabling broader application in medicinal chemistry. nih.gov

Chemo- and Enantioselective Functionalization of the Spirocyclic System

Introducing chirality and specific functional groups in a controlled manner is critical for developing effective drug candidates. Future research is heavily invested in the chemo- and enantioselective functionalization of the azaspiro[3.3]heptane skeleton.

A significant advancement in this area is the use of rhodium-catalyzed asymmetric cyclopropanation . This method allows for the highly enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes from exocyclic olefins. Utilizing chiral dirhodium tetracarboxylate catalysts, this process can achieve high yields and excellent enantiomeric excess (ee), furnishing novel chiral spirocycles.

Another key approach involves the diastereoselective addition of nucleophiles to chiral imines . For instance, the addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity. This is followed by reduction and intramolecular cyclization to yield enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptanes.

These methodologies are vital for creating libraries of stereochemically defined spirocyclic compounds, which is essential for probing interactions with biological targets and optimizing pharmacological activity.

MethodologyCatalyst/ReagentSubstrate TypeKey OutcomeReported Yield/Selectivity
Asymmetric CyclopropanationChiral Dirhodium Tetracarboxylates (e.g., Rh₂(S-p-PhTPCP)₄)Exocyclic Methylene AzacyclesEnantioenriched Azaspiro[n.2]alkanesGood yields, up to 98% ee
Diastereoselective AdditionChiral N-tert-butanesulfinyl aldiminesCyclobutanecarboxylate anionsEnantioenriched 1-substituted 2-Azaspiro[3.3]heptanesHigh diastereoselectivity

Green Chemistry Approaches in Azaspiro[3.3]heptane Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of complex molecules like {2-Azaspiro[3.3]heptan-1-yl}methanol is an area ripe for such innovations.

Key green chemistry approaches being explored include:

Flow Chemistry : Continuous flow technology is particularly well-suited for handling highly reactive intermediates, such as organolithium compounds, which are often used in the synthesis of azetidines. uniba.itfigshare.com Flow reactors allow for precise control over reaction parameters (temperature, mixing, reaction time), enhancing safety and reproducibility. researchgate.net This technology also enables the use of greener solvents, such as cyclopentyl methyl ether (CPME), to develop more sustainable processes. uniba.ituniba.it

Catalytic Hydrogenolysis : Traditional methods for removing protecting groups, such as the N-benzyl group, can involve stoichiometric or hazardous reagents. The use of catalytic hydrogenation (e.g., with Palladium on carbon) offers a much cleaner and more atom-economical alternative. thieme-connect.comacs.org This method is highly efficient and avoids the production of large amounts of waste.

Protecting-Group-Free Synthesis : Designing synthetic routes that avoid the use of protecting groups is a core principle of green chemistry. Recent scalable syntheses of related azaspirocycles have focused on reordering reaction sequences to enable direct N-alkylation onto an unprotected aniline, thereby shortening the synthesis and reducing waste. acs.orgacs.org

The adoption of these greener methodologies is crucial for the environmentally responsible and cost-effective large-scale production of azaspiro[3.3]heptane-based intermediates.

Advanced Computational Methods for Predicting Reactivity and Conformation of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery. For derivatives of this compound, these methods provide critical insights into their physicochemical properties and potential biological activity, guiding synthetic efforts.

Emerging computational methodologies include:

Density Functional Theory (DFT) : DFT calculations are powerful for predicting the reactivity of molecules. By mapping electron density and calculating parameters such as ionization potential and electron affinity, researchers can identify the most likely sites for chemical functionalization on the azaspiro[3.3]heptane ring. This allows for the rational design of synthetic reactions.

These advanced computational tools accelerate the design-build-test-learn cycle of drug discovery by allowing for the in silico evaluation of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted potential.

Q & A

Q. How can computational modeling guide the design of novel spirocyclic derivatives?

  • Docking Studies : Molecular dynamics simulations predict binding poses to targets like voltage-gated sodium channels (e.g., for anesthetic applications) .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing derivatives with optimal pharmacokinetic profiles .

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